molecular formula C17H17N3O2 B11813365 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11813365
M. Wt: 295.34 g/mol
InChI Key: VZSPOCALIZYZBH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a phenyl group attached to the pyrazole ring. It has garnered interest due to its potential bioactive properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H17N3O2/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(18)20(19-14)13-6-4-3-5-7-13/h3-11H,18H2,1-2H3

InChI Key

VZSPOCALIZYZBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3)OC

Origin of Product

United States

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